molecular formula C19H15ClFN5O B2966864 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-62-2

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2966864
CAS No.: 893920-62-2
M. Wt: 383.81
InChI Key: DIMWHBHXJVDEIC-UHFFFAOYSA-N
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Description

The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. This structure is substituted at position 3 with a 3,4-dimethylphenyl group and at position 6 with a 2-chloro-6-fluorophenylmethyl moiety. While direct data for this compound are unavailable in the provided evidence, analogs suggest that such substitutions influence physicochemical properties and biological interactions.

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O/c1-11-6-7-13(8-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-14-15(20)4-3-5-16(14)21/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMWHBHXJVDEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors

    Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole intermediate is then reacted with a pyrimidine precursor, typically under high-temperature conditions, to form the fused triazolopyrimidine structure.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The triazolopyrimidinone core is conserved across analogs, but substituent variations at positions 3 and 6 dictate functional differences:

Compound Name/Structure Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Features/Data
3-(2-Chlorophenyl)methyl-6-(2,4-difluorophenyl)methyl analog 2-Chlorophenylmethyl 2,4-Difluorophenylmethyl C₁₈H₁₂ClF₂N₅O 387.77 Higher halogen content may increase hydrophobicity and receptor binding affinity.
3-(4-Fluorophenyl)-6-(4-methylbenzyl) 4-Fluorophenyl 4-Methylbenzyl C₁₈H₁₄FN₅O 335.34 Methyl and fluoro groups balance lipophilicity and metabolic stability.
6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl) 3-Fluorophenyl 3,4-Dichlorophenylmethyl C₁₈H₁₁Cl₂F N₅O 412.22 Dichloro substitution may enhance steric effects and target selectivity.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl) 3-Fluorobenzyl Oxadiazole-linked 3,4-dimethoxyphenyl C₂₂H₁₈FN₇O₄ 463.43 Oxadiazole moiety introduces hydrogen-bond acceptor sites for enhanced binding.

Key Observations:

  • Aromatic Substitutions: Methyl groups (e.g., ) reduce polarity, while methoxy or oxadiazole groups (e.g., ) introduce hydrogen-bonding capabilities.
  • Planarity and Conjugation: Analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl exhibit coplanar triazolopyrimidinone cores (maximum deviation: 0.021 Å), suggesting strong conjugation and structural rigidity, which may enhance target binding .

Physicochemical and Pharmacological Properties

  • Solubility and LogP: Compounds with polar substituents (e.g., hydroxyl in ) show lower logP values, whereas halogenated analogs (e.g., ) are more lipophilic.
  • Synthetic Accessibility: The use of ionic liquids (e.g., BMIM-PF6 in ) and high-throughput crystallography (e.g., SHELX refinements ) highlights methodologies for optimizing triazolopyrimidinone derivatives.
  • Biological Activity: While direct pharmacological data for the target compound are absent, analogs with chloro/fluoro substitutions (e.g., ) are often explored in oncology and anti-infective research due to their electron-withdrawing effects and stability.

Biological Activity

The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article reviews the existing literature on its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and other relevant biological effects.

Chemical Structure

The compound's structure includes a triazole ring fused to a pyrimidine system, with specific substitutions that are critical for its biological activity. The presence of halogen atoms (chlorine and fluorine) and methyl groups on the phenyl rings enhances its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Testing: The compound exhibited IC50 values of 5.9 ± 1.69 μM against A549 (lung adenocarcinoma), 2.3 ± 5.91 μM against SW-480 (colorectal cancer), and 5.65 ± 2.33 μM against MCF-7 (breast cancer) cell lines. These values indicate potent antiproliferative activity compared to standard chemotherapeutics like Cisplatin (IC50 values: 15.37 μM for A549) .

Table 1: Cytotoxic Activity of the Compound

Cell LineIC50 Value (μM)Comparison DrugIC50 Value (μM)
A5495.9 ± 1.69Cisplatin15.37
SW-4802.3 ± 0.91Cisplatin16.1
MCF-75.65 ± 2.33Cisplatin3.2

The mechanism by which this compound induces cytotoxicity appears to involve:

  • Apoptosis Induction: Flow cytometry studies indicated that the compound promotes early and late apoptosis in A549 cells in a dose-dependent manner, with significant increases in apoptotic cells at higher concentrations .
  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the S phase, indicating its potential to disrupt DNA synthesis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have revealed that:

  • Substituent Effects: Compounds with halogen substitutions on the phenyl ring demonstrate enhanced antiproliferative activity compared to unsubstituted analogs. The presence of electron-withdrawing groups such as Cl and F significantly contributes to the efficacy .
  • Positioning of Substituents: Substitutions at the para position of the phenyl ring are more effective than those at the meta position .

Other Biological Activities

In addition to anticancer properties, preliminary investigations suggest potential antimicrobial activities against various pathogens:

  • Antimicrobial Testing: The compound was evaluated against multiple Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth .

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